molecular formula C14H16O2S B7634431 3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran

3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran

Cat. No. B7634431
M. Wt: 248.34 g/mol
InChI Key: QUOZZXUXYCGUAS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran, commonly known as sulfoxide or armodafinil, is a synthetic drug that belongs to the class of eugeroics. Eugeroics are substances that promote wakefulness and alertness in individuals. Armodafinil is a derivative of modafinil, a drug used to treat narcolepsy and other sleep disorders. Armodafinil is used to promote wakefulness and enhance cognitive function in individuals.

Mechanism of Action

The exact mechanism of action of armodafinil is not fully understood. However, it is believed to work by increasing the levels of certain neurotransmitters in the brain, such as dopamine, norepinephrine, and histamine. These neurotransmitters are involved in regulating wakefulness, attention, and mood.
Biochemical and Physiological Effects:
Armodafinil has been shown to increase wakefulness and alertness in individuals. It has also been shown to improve cognitive function, memory, and attention. Armodafinil has a long half-life, which means that it remains in the body for a longer period of time than other stimulants. This makes it a popular choice for individuals who need to stay awake and alert for extended periods of time.

Advantages and Limitations for Lab Experiments

Armodafinil has several advantages for laboratory experiments. It has a long half-life, which means that it can be administered less frequently than other stimulants. It also has fewer side effects than other stimulants, making it a safer choice for laboratory experiments. However, armodafinil is a controlled substance and is subject to strict regulations. It is also expensive, which can limit its use in laboratory experiments.

Future Directions

There are several potential future directions for research on armodafinil. One area of research is the use of armodafinil in the treatment of ADHD. Armodafinil has been shown to improve cognitive function in individuals with ADHD, and further research could explore its potential as a treatment for the disorder. Another area of research is the use of armodafinil in the treatment of depression. Armodafinil has been shown to improve symptoms of depression in some individuals, and further research could explore its potential as a treatment for the disorder. Finally, research could explore the long-term effects of armodafinil use on cognitive function and overall health.

Synthesis Methods

The synthesis of armodafinil involves the condensation of 2,6-dimethylbenzaldehyde with 2-methyl-2-nitropropane to form 2,6-dimethyl-3-nitro-2-phenylpropene. The nitro group is then reduced to an amine group using hydrogen gas and palladium on carbon catalyst. The resulting amine is then reacted with thionyl chloride to form the corresponding sulfonyl chloride. Finally, the sulfonyl chloride is reacted with 2-methylfuran to form armodafinil.

Scientific Research Applications

Armodafinil has been extensively studied for its cognitive-enhancing properties. It has been shown to improve cognitive function, memory, and attention in individuals. It has also been studied for its potential use in the treatment of attention deficit hyperactivity disorder (ADHD), depression, and schizophrenia.

properties

IUPAC Name

3-[(2,6-dimethylphenyl)methylsulfinyl]-2-methylfuran
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16O2S/c1-10-5-4-6-11(2)13(10)9-17(15)14-7-8-16-12(14)3/h4-8H,9H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QUOZZXUXYCGUAS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)C)CS(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[(2,6-Dimethylphenyl)methylsulfinyl]-2-methylfuran

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.